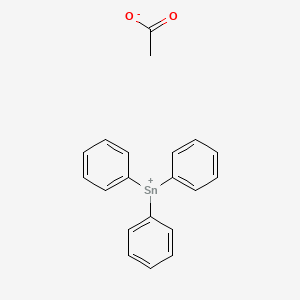

Triphenyltin hydroxide acetate

Beschreibung

Eigenschaften

IUPAC Name |

triphenylstannanylium;acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQNIWFZKXZFAY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.009 mg/mL at 20 °C | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

900-95-8 | |

| Record name | Fentin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FENTIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70M92GQA9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121 - 123 °C | |

| Record name | (Acetyloxy)triphenylstannane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Molecular Structure and Crystallography of Triphenyltin Derivatives: A Technical Guide

Executive Summary

Triphenyltin (Ph

This guide provides an advanced technical framework for synthesizing, characterizing, and interpreting the crystallography of Ph

Fundamental Structural Chemistry

The structural diversity of triphenyltin compounds arises from the amphoteric nature of the tin(IV) center. While the precursor (e.g., Ph

The Geometry Transition

In the solid state, Ph

-

Tetrahedral (CN=4): Typical of non-coordinating solvents or bulky ligands preventing bridging.

-

Trigonal Bipyramidal (CN=5): The most common motif for Ph

Sn-carboxylates. The three phenyl groups occupy the equatorial plane to minimize steric repulsion, while the anionic ligands bridge axially.

The Addison Parameter

For 5-coordinate systems, distinguishing between Trigonal Bipyramidal (TBP) and Square Pyramidal (SPY) geometries is critical for correlating structure to reactivity. We utilize the structural index parameter,

Where:

- = The largest basal angle around the metal center.

- = The second largest basal angle.

| Geometry | Structural Implication | |

| Perfect Trigonal Bipyramidal | Common in polymeric Ph | |

| Perfect Square Pyramidal | Rare for Ph | |

| Distorted Intermediate | Often seen in chelated monomers. |

Experimental Protocol: Synthesis & Isolation

To ensure crystallographic-grade purity, we employ a self-validating synthesis workflow. The following protocol minimizes hydrolysis products (e.g., [(Ph

Reagents and Stoichiometry

-

Precursor: Triphenyltin hydroxide (Ph

SnOH) or Triphenyltin chloride (Ph -

Ligand: Carboxylic acid (R-COOH) or Schiff base.

-

Solvent System: Toluene/Ethanol (2:1 v/v). Toluene is essential for azeotropic removal of water.

Step-by-Step Methodology

-

Stoichiometric Mixing: Dissolve 1.0 mmol of Ligand in 20 mL anhydrous ethanol. Separately, dissolve 1.0 mmol Ph

SnOH in 30 mL toluene. -

Reflux with Dean-Stark: Combine solutions. Reflux at 110°C for 4–6 hours using a Dean-Stark trap.

-

Why? The reaction is a condensation (–OH + H–L

Sn–L + H

-

-

Filtration & Concentration: Filter the hot solution to remove unreacted insolubles. Rotary evaporate to 10 mL volume.

-

Crystallization: Layer the concentrate with hexane (antisolvent) or allow slow evaporation at room temperature.

-

Critical Check: Do not force precipitation by cooling rapidly; this yields amorphous powders unsuitable for XRD.

-

Workflow Visualization

Figure 1: Self-validating synthesis workflow emphasizing azeotropic water removal to prevent hydrolysis.

Crystallographic Analysis & Interpretation

When analyzing the .cif file of a Triphenyltin derivative, focus on the following three structural pillars.

The Coordination Sphere (Primary Structure)

In most carboxylate derivatives, the structure is polymeric . The carboxylate oxygen atoms bridge two different tin centers.[2][3][4][5]

-

Equatorial Plane: Occupied by three phenyl carbons.

-

Axial Positions: Occupied by Oxygen atoms from the carboxylate ligand.[3][4][5]

-

Bond Angles: The C-Sn-C angles in the equatorial plane should sum to

. If the sum is significantly less (

Supramolecular Architecture (Secondary Structure)

Triphenyltin compounds are famous for forming helical polymeric chains along the crystallographic screw axis (often

-

Intermolecular Interaction: Look for

coordinate bonds. The distance is typically 2.2 – 2.6 Å. -

Validation: If the Sn-O distance is > 3.0 Å, the structure is likely monomeric, stabilized by intramolecular hydrogen bonding rather than polymerization.

Spectroscopic Correlation (NMR & IR)

Crystallography must be cross-referenced with spectroscopy.

Infrared Spectroscopy (IR):

Calculate the separation parameter

- : Indicates bridging bidentate mode (Polymeric).

- : Indicates monodentate ester-like mode (Monomeric).

-

-40 to -90 ppm: 4-Coordinate (Tetrahedral).

-

-90 to -350 ppm: 5-Coordinate (Trigonal Bipyramidal).

-

Note: A shift from -60 ppm (precursor) to -200 ppm (product) confirms the formation of the hyper-coordinated species observed in the crystal structure.

Structure-Activity Relationships (SAR)

The biological activity of Ph

Mechanism of Action[4]

-

Hydrolysis: Upon entering the aqueous cellular environment, the labile Sn-O bond hydrolyzes.

-

Active Species: The Ph

Sn -

Targeting: The lipophilic Ph

Sn

The "Goldilocks" Zone

-

Too Stable: If the chelate is too strong (e.g., rigid dithiocarbamates), the Ph

Sn -

Too Labile: If the ligand falls off before cell entry, the compound binds non-specifically to serum proteins (HSA), reducing bioavailability.

SAR Pathway Visualization

Figure 2: The pharmacological pathway of Triphenyltin derivatives, highlighting the critical hydrolysis step.

Summary Data: Structural Metrics

The following table summarizes typical crystallographic parameters for bioactive Ph

| Parameter | Typical Range | Interpretation |

| Sn-C Bond Length | 2.10 – 2.14 Å | Standard covalent bond. |

| Sn-O (Covalent) | 2.05 – 2.15 Å | Primary ligand attachment. |

| Sn...O (Coordinate) | 2.30 – 2.60 Å | The "bridging" interaction forming polymers. |

| C-Sn-C Angle | 115° – 125° | Deviation from 120° indicates distortion. |

| 0.75 – 0.95 | Predominantly Trigonal Bipyramidal. | |

| -150 to -250 ppm | Confirms 5-coordinate state in solution. |

References

-

Addison, A. W., Rao, T. N., Reedijk, J., van Rijn, J., & Verschoor, G. C. (1984). Synthesis, structure, and spectroscopic properties of copper(II) compounds containing nitrogen–sulphur donor ligands; the crystal and molecular structure of aqua[1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane]copper(II) perchlorate.[6] Journal of the Chemical Society, Dalton Transactions, (7), 1349–1356.

-

Gomez-Ruiz, S., et al. (2008). Study of the cytotoxicity and particle size of a series of carboxylato-triphenyltin(IV) complexes. Journal of Inorganic Biochemistry, 102(12), 2087-2096.

-

Hadjikakou, S. K., & Hadjiliadis, N. (2009). Antiproliferative and anti-tumor activity of organotin compounds.[2][3][4][5][7] Coordination Chemistry Reviews, 253(3-4), 235-249.

-

Lockhart, T. P., & Manders, W. F. (1986). Structure determination by NMR spectroscopy. Dependence of |2J(119Sn,1H)| and |1J(119Sn,13C)| on the Me-Sn-Me angle in methyltin(IV) compounds. Inorganic Chemistry, 25(6), 892-895.

-

Tiekink, E. R. T. (1991). Structural chemistry of organotin carboxylates: a review of the crystallographic literature. Applied Organometallic Chemistry, 5(1), 1-23.

Sources

- 1. Geometry index - Wikipedia [en.wikipedia.org]

- 2. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: Environmental Fate and Degradation Kinetics of Triphenyltin (TPT) Fungicides

Focus: Triphenyltin Acetate (TPTA) & Triphenyltin Hydroxide (TPTH)

Executive Summary

This technical guide analyzes the environmental fate of Triphenyltin (TPT) compounds, specifically addressing the degradation pathways of Triphenyltin Acetate (TPTA) and Triphenyltin Hydroxide (TPTH) . While often referenced distinctly in regulatory filings, these compounds share a convergent environmental fate. TPTA functions as a hydrolytically unstable precursor, rapidly converting to the TPT cation (often equilibrated as TPTH) in aqueous environments.

This document serves as a protocol-driven resource for researchers quantifying TPT residues. It details the stepwise dephenylation mechanism (TPT

Part 1: Chemical Identity & The Hydrolytic Convergence

Clarification of Nomenclature: The term "Triphenyltin hydroxide acetate" is chemically imprecise. It typically refers to the two distinct commercial organotin fungicides:

The Hydrolysis Mechanism

In environmental matrices (pH 5–9), TPTA undergoes rapid hydrolysis. The acetate group is a good leaving group, resulting in the formation of the triphenyltin cation (

-

Key Insight: For fate modeling, TPTA should be treated as a "pro-toxicant" that rapidly yields TPTH. Long-term persistence models need only track the TPT moiety.

-

Reaction Kinetics:

-

Half-life (

): < 10 hours in neutral water.

-

Part 2: Degradation Pathways (Mechanistic Detail)

Once converted to TPTH, the compound degrades via stepwise dephenylation . This process is driven primarily by photolysis in water and microbial action in soil.

Photolysis (Aquatic & Surface Soil)

Direct photolysis is the dominant degradation route for TPTH in clear surface waters. The absorption of UV radiation (290–400 nm) cleaves the Sn-C bond.

-

Mechanism: Radical-mediated cleavage.

-

Sequence: Triphenyltin (TPT)

Diphenyltin (DPT)

Biodegradation (Soil & Sediment)

In aerobic soils, fungi and bacteria (e.g., Pseudomonas spp.) metabolize TPT via hydroxylation of the phenyl ring followed by cleavage.

-

Persistence: TPTH is classified as "Persistent" in soil due to strong adsorption to organic carbon (

L/kg), which reduces bioavailability for microbial degradation.

Pathway Visualization

The following diagram illustrates the convergence of TPTA and TPTH and their subsequent degradation cascade.

Figure 1: Environmental degradation pathway of Triphenyltin Acetate/Hydroxide showing the stepwise loss of phenyl groups to inorganic tin.

Part 3: Experimental Protocols for Fate Analysis

To ensure data integrity (E-E-A-T), the following protocols utilize LC-MS/MS for direct analysis of polar organotins, avoiding the complex derivatization steps required by historical GC-FPD methods.

Protocol A: Soil Half-Life Determination (Aerobic)

Objective: Determine

-

Soil Preparation:

-

Sieve fresh field soil (2 mm). Adjust moisture to 40% Maximum Water Holding Capacity (MWHC).

-

Integrity Check: Measure soil biomass (fumigation-extraction) prior to dosing to ensure microbial viability.

-

-

Dosing:

-

Apply TPTA or TPTH (dissolved in minimal acetone) to soil aliquots to achieve a concentration of 1.0 mg/kg.

-

Control: Sterile soil (autoclaved) to distinguish abiotic hydrolysis from biodegradation.

-

-

Incubation:

-

Store in dark at 20°C ± 2°C.

-

Sampling points: Day 0, 3, 7, 14, 30, 60, 90, 120.

-

-

Extraction (Modified QuEChERS):

-

Weigh 5g soil into 50mL centrifuge tube.

-

Add 10mL Acetonitrile (1% Acetic Acid). Acidification is critical to desorb TPT from soil cation exchange sites.

-

Vortex (1 min), Sonicate (15 min).

-

Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously.

-

Centrifuge (4000 rpm, 5 min).

-

-

Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: MeOH/Water (with 0.1% Formic Acid).

-

Mode: ESI Positive (

).

-

Protocol B: Analytical Workflow Visualization

The following workflow ensures separation of the parent compound from its metabolites (DPT, MPT).

Figure 2: Optimized LC-MS/MS workflow for the simultaneous determination of TPT and its metabolites.

Part 4: Quantitative Fate Data

The following data ranges are synthesized from regulatory reviews (EPA, FAO) and peer-reviewed literature. Use these as benchmarks for validating experimental results.

| Parameter | Matrix | Typical Value / Range | Notes |

| Hydrolysis Half-life | Water (pH 7) | < 1 day (TPTA | TPTA is unstable; TPTH is stable to hydrolysis.[3] |

| Photolysis Half-life | Water (Surface) | 0.5 – 5 days | Highly sensitive to UV; rapid dephenylation. |

| Soil Half-life ( | Aerobic Soil | 40 – 140 days | Classified as "Persistent". Rate depends on organic matter. |

| Adsorption ( | Soil | 2,000 – 18,000 L/kg | Immobile. Strong binding to clay and organic carbon. |

| Bioaccumulation (BCF) | Fish | 500 – 4,000 | Moderate to High. Lipophilic nature of TPT. |

References

-

FAO Panel of Experts on Pesticide Specifications. (1988). FAO Specifications and Evaluations for Agricultural Pesticides: Fentin Acetate and Fentin Hydroxide.[4] Food and Agriculture Organization.[4]

-

U.S. Environmental Protection Agency (EPA). (2018). Registration Review: Preliminary Environmental Fate and Ecological Risk Assessment for Triphenyltin Hydroxide (TPTH). Regulations.gov.

-

Kannan, K., & Lee, R. F. (1996).[5] Triphenyltin and its degradation products in foliage and soils from sprayed pecan orchards and in fish from adjacent ponds.[5] Environmental Toxicology and Chemistry, 15(9), 1492-1499.[5]

-

Loch, J. P. G., et al. (1990).[6] Accumulation and leaching of the fungicide fentin acetate and intermediates in sandy soils.[6] Water, Air, and Soil Pollution, 53, 119-129.

-

Bratovcic, A., et al. (2020). Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry.[7] Analytical Methods (RSC).

Sources

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. Triphenyltin hydroxide - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. FAO Knowledge Repository [openknowledge.fao.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Toxicological Mechanisms of Action of Triphenyltin (TPT) in Aquatic Systems

Executive Summary

Triphenyltin (TPT) compounds represent a distinct class of organotin biocides that exert toxicity through a "dual-hit" molecular mechanism.[1] Unlike its tributyltin (TBT) analog, which is primarily associated with imposex via aromatase inhibition, TPT exhibits a higher affinity for nuclear receptors (RXR/PPAR

Section 1: Physico-Chemical Bioavailability

TPT compounds (e.g., TPT-chloride, TPT-hydroxide) are lipophilic, facilitating rapid permeation across gill membranes and accumulation in lipid-rich tissues.

-

Log Kow: ~3.53–4.1 (High bioaccumulation potential).

-

Speciation: In seawater (pH ~8.1), TPT exists primarily as the neutral hydroxide form (TPT-OH) or chloride complex, which drives passive diffusion into cells.

Section 2: Core Molecular Mechanisms of Action

The Nuclear Receptor Pathway (Endocrine Disruption)

TPT acts as an "environmental obesogen" and endocrine disruptor by hijacking the transcriptional machinery of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

Mechanism: TPT acts as a high-affinity agonist. It binds to the Ligand Binding Domain (LBD) of RXR and PPAR

. -

Structural Basis: Crystallographic studies reveal that TPT interacts specifically with Helix 12 of the LBD via

interactions, stabilizing the receptor in an active conformation.[2] -

Downstream Effect: This recruits co-activators, triggering the transcription of adipogenic genes and disrupting steroidogenesis. In gastropods, this pathway (along with aromatase suppression) is causally linked to imposex (superimposition of male organs on females).

Mitochondrial Bioenergetics Failure

TPT is a potent inhibitor of oxidative phosphorylation, distinct from uncouplers like DNP.

-

Target: The F0 subunit of the mitochondrial F1F0-ATPase (ATP synthase).[3]

-

Action: TPT inhibits the proton channel, blocking the return of protons to the matrix. This halts ATP synthesis while the electron transport chain continues, leading to hyperpolarization of the inner mitochondrial membrane and eventual bioenergetic collapse.

-

Secondary Effect: Thiol oxidation within the enzyme complex, further desensitizing the ATPase to regulation.

Aromatase (CYP19) Inhibition

TPT suppresses CYP19A1 (aromatase) activity, the enzyme responsible for converting androgens (testosterone) into estrogens (17

-

Result: Androgen accumulation and estrogen depletion, driving masculinization in fish and mollusks.

Section 3: Visualization of Mechanistic Pathways

The following diagram illustrates the "Dual-Hit" toxicity of TPT: entering the cell to disrupt mitochondrial ATP production while simultaneously entering the nucleus to alter gene transcription.

Caption: Figure 1. The dual toxicological pathway of TPT affecting mitochondrial bioenergetics and nuclear receptor signaling.[1]

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Nuclear Receptor Transactivation Assay

Objective: Quantify TPT agonism of PPAR

Workflow:

-

Cell Culture: Use HeLa or COS-7 cells. Culture in DMEM with 10% charcoal-stripped FBS (to remove endogenous hormones).

-

Transfection: Transiently cotransfect with:

-

Expression plasmid for GAL4-hPPAR

(Ligand Binding Domain). -

Reporter plasmid (UAS-Luciferase).

-

Renilla luciferase vector (internal control for transfection efficiency).

-

-

Exposure (24h):

-

Vehicle Control: DMSO (0.1% v/v).

-

Positive Control: Rosiglitazone (1

M). -

Test Groups: TPT (1 nM – 100 nM).

-

Validation Group: TPT (100 nM) + T0070907 (10

M). Expectation: Signal ablation.

-

-

Lysis & Detection: Use Dual-Luciferase Reporter Assay System. Normalize Firefly luminescence to Renilla.

Protocol B: In Vivo Zebrafish Embryotoxicity Test (ZET)

Objective: Assess developmental toxicity and teratogenicity (OECD 236 adapted). Validation Strategy: Dose-response linearity and solvent control comparison.

Workflow:

-

Spawning: Collect fertilized eggs (0 hpf) from adult zebrafish (2:1 male:female ratio).

-

Selection: Select viable embryos at 4–6 hpf under a stereomicroscope.

-

Exposure (Static Renewal):

-

Place 1 embryo per well in 24-well plates.

-

Medium: E3 medium.

-

Concentrations: 0, 10, 25, 50, 100 nmol/L TPT.

-

Solvent Control: 0.01% DMSO (Must show <10% mortality).

-

-

Endpoints (Check at 24, 48, 72, 96 hpf):

-

Lethal: Coagulation, lack of somite formation, non-detachment of tail, lack of heartbeat.

-

Sub-lethal: Pericardial edema, spinal curvature (lordosis/kyphosis), delayed hatching.

-

-

Data Analysis: Calculate LC50 using Probit analysis.

Caption: Figure 2. Step-by-step workflow for Zebrafish Embryotoxicity Test (ZET) with mandatory controls.

Section 5: Comparative Toxicity Data

The following table summarizes TPT toxicity thresholds across key aquatic models.

| Organism | Life Stage | Endpoint | Concentration (Effect) | Mechanism Implicated |

| Zebrafish (D. rerio) | Embryo (96 hpf) | LC50 (Mortality) | ~12.5 - 25 nmol/L | Mitochondrial dysfunction / ROS |

| Zebrafish (D. rerio) | Larvae | Malformation (Spinal) | > 10 nmol/L | Neurotoxicity / Muscle atrophy |

| Rock Shell (T. clavigera) | Adult Female | Imposex (VDSI increase) | 1 ng/L (Chronic) | RXR Agonism / Aromatase Inhibition |

| HeLa Cells | In Vitro | PPAR | ~20 nM | Nuclear Receptor Binding |

| Yeast | Sub-mitochondrial | ATPase Inhibition (IC50) | ~1.0 | F0 Subunit Blockade |

References

-

Horiguchi, T., et al. (2015). Structural basis for PPAR

transactivation by endocrine-disrupting organotin compounds.[2] Scientific Reports. -

Pagliarani, A., et al. (2013). The mitochondrial F1F0-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation.[5][6] Biochimie.

-

Nakanishi, T. (2008). Nuclear receptors rather than aromatase inhibitor: Molecular mechanism of organotin-induced imposex. Journal of Toxicological Sciences.[7]

-

Zhang, J., et al. (2023).[8] Toxic effects of triphenyltin on the development of zebrafish (Danio rerio) embryos. PubMed.[4][9]

-

OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals.

Sources

- 1. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Energetic signalling in the control of mitochondrial F1F0 ATP synthase activity in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]

- 5. The mitochondrial F1FO-ATPase desensitization to oligomycin by tributyltin is due to thiol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Toxic effects of triphenyltin on the development of zebrafish (Danio rerio) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Thermodynamic Stability of Triphenyltin Hydroxide vs. Triphenyltin Acetate

This guide provides a rigorous technical analysis of the thermodynamic and kinetic stability profiles of Triphenyltin Hydroxide (TPTH) versus Triphenyltin Acetate (TPTA). It is structured to support decision-making in formulation, storage, and environmental fate analysis.[1]

An In-Depth Technical Guide for Application Scientists

Executive Summary

In the context of organotin chemistry, the stability relationship between Triphenyltin Acetate (TPTA) and Triphenyltin Hydroxide (TPTH) is defined by a phase-dependent dichotomy:

-

Solid State: TPTA exhibits superior thermal stability and shelf-life integrity compared to TPTH, provided moisture is excluded.[1]

-

Aqueous State: TPTA is thermodynamically unstable relative to TPTH. In the presence of water, TPTA undergoes rapid hydrolysis to form TPTH, making TPTH the "thermodynamic sink" or the effective active species in most biological and environmental systems.

For drug development and agrochemical formulation, TPTA should be viewed as a hydrolytically labile precursor (effectively a pro-drug) that converts to the polymeric, thermodynamically favored TPTH upon deployment.

Molecular Architecture & Bonding

To understand the stability differences, one must analyze the coordination geometry and intermolecular forces governing each molecule.

Triphenyltin Acetate (TPTA)[1]

-

Structure: Monomeric or weakly associated pseudo-polymer.

-

Bonding: The central tin atom is bonded to three phenyl groups and one acetate group via an Sn-O bond.[1] The acetate group acts as a monodentate or anisobidentate ligand.

-

Implication: The molecular discrete nature allows for a well-defined crystal lattice with higher thermal resilience in the absence of water.[1] The acetate is a good leaving group, facilitating hydrolysis.

Triphenyltin Hydroxide (TPTH)[1]

-

Structure: Polymeric chain (1D coordination polymer).

-

Bonding: Unlike the monomeric depiction often seen in textbooks, TPTH crystallizes as a polymer where the hydroxide group bridges two tin atoms (

).[1] -

Implication: This polymeric network creates a high lattice energy barrier that contributes to its insolubility. However, the bridging hydroxyl groups are susceptible to thermal dehydration (forming oxides) at elevated temperatures (

C).

Thermodynamic Parameters & Stability Profile

The following table synthesizes the physicochemical properties that dictate the stability of these compounds.

| Parameter | Triphenyltin Acetate (TPTA) | Triphenyltin Hydroxide (TPTH) | Comparative Insight |

| CAS Number | 900-95-8 | 76-87-9 | - |

| Molecular Weight | 409.07 g/mol | 367.03 g/mol | - |

| Melting Point | 124–125 °C | 118–123 °C | TPTA has a slightly higher, sharper melting point, indicating a stable crystalline lattice.[1][2] |

| Thermal Stability | Stable up to 90°C (Dry) | Decomposes >60°C | TPTA is superior for hot-melt formulation processes.[1][2] TPTH risks dehydration to bis(triphenyltin) oxide. |

| Water Solubility | ~28 mg/L (Hydrolyzes) | 1.2 mg/L (pH 7) | TPTH is significantly less soluble due to polymerization.[2] |

| pKa (Acid Dissoc.) | N/A (Hydrolyzes) | 5.20 | TPTH behaves as a weak acid; at pH < 5.2, the cation |

| Hydrolysis State | Unstable (Reactant) | Stable (Product) |

The Hydrolysis Equilibrium

The conversion of TPTA to TPTH is the critical instability vector. The reaction is driven by the high affinity of the tin cation for the hydroxide ion in aqueous media and the entropy gain from releasing acetic acid.

-

Mechanism: Nucleophilic attack of water on the electropositive Tin (Sn) center, followed by the departure of the acetate leaving group.

-

Equilibrium: The equilibrium lies heavily to the right at neutral pH. The reverse reaction (esterification) requires anhydrous conditions and acid catalysis.

Diagram: Hydrolysis & Degradation Pathway

The following Graphviz diagram visualizes the thermodynamic flow from TPTA to TPTH and subsequent degradation.

Figure 1: Thermodynamic trajectory of Triphenyltin compounds. TPTA spontaneously converts to TPTH in water. TPTH further degrades thermally to oxides or environmentally to inorganic tin.[1]

Experimental Validation Protocols

To empirically verify the stability differences in your specific matrix, use the following self-validating protocols.

Protocol A: Comparative Hydrolysis Kinetics (The "Time-to-TPTH" Test)

Objective: Determine the half-life (

Reagents:

-

Acetonitrile (HPLC Grade)[1]

-

Phosphate Buffer (pH 7.0, 50 mM)

-

Internal Standard: Tetraphenyltin (stable reference)[1]

Workflow:

-

Preparation: Dissolve TPTA in minimal Acetonitrile (stock solution).

-

Initiation: Spike stock into Phosphate Buffer at

to reach 10 ppm concentration. Maintain at 25°C. -

Sampling: Aliquot 1 mL samples at

minutes. -

Quenching: Immediately extract with Hexane (stops hydrolysis by removing organic species from water).

-

Derivatization (Optional but recommended): React with ethylmagnesium bromide to convert all species to stable tetra-organotins (Ph3SnEt) for GC analysis, preventing on-column degradation.

-

Analysis: Analyze via GC-FPD (Flame Photometric Detection) or GC-MS.

-

Track: Disappearance of TPTA peak vs. Appearance of TPTH peak (or their derivatized equivalents).

-

-

Calculation: Plot

vs. time. The slope

Protocol B: Differential Scanning Calorimetry (DSC) Thermal Stress

Objective: Confirm solid-state stability limits for storage.

Workflow:

-

Sample: 5 mg of dried TPTA and 5 mg of dried TPTH.

-

Pan: Hermetically sealed aluminum pans (critical to prevent volatile loss masking decomposition).

-

Ramp: Heat from 30°C to 200°C at 10°C/min under Nitrogen purge.

-

Analysis:

-

TPTA: Look for a sharp endotherm at ~124°C (Melting). No exotherms should appear before melting.

-

TPTH: Look for a broad endotherm/exotherm complex starting >60°C, indicating loss of bridging water (dehydration polymerization) before true melting.

-

-

Validation: If TPTH shows an event <100°C, the material is thermodynamically unstable for high-temperature storage.

Diagram: Experimental Workflow Logic

Figure 2: Decision tree for selecting the correct stability protocol based on the material state.

Implications for Formulation & Storage

Based on the thermodynamic data, the following guidelines are established:

-

Storage of API:

-

TPTA: Must be stored in anhydrous conditions . If kept dry, it is the preferred form for long-term warehousing due to its higher thermal ceiling.[1]

-

TPTH: Must be stored cool (<40°C) . Elevated temperatures will cause "caking" and chemical change due to dehydration of the polymeric lattice.

-

-

Formulation Strategy:

-

If formulating a Wettable Powder (WP) or Suspension Concentrate (SC) : You are effectively formulating TPTH, regardless of whether you start with TPTA, because the water in the tank mix will drive the conversion.

-

Buffering: Maintain pH > 5.5 to ensure the compound remains in the hydroxide/oxide form (insoluble, protective residue). At pH < 5, the cationic

forms, which is more mobile and potentially phytotoxic.

-

-

Regulatory & Safety:

-

Toxicology studies often treat them as equivalent because the biological organism (and the environment) sees TPTH almost exclusively.

-

References

-

Ataman Chemicals. Triphenyltin Hydroxide: Physicochemical Properties and Safety Data. [Link]

-

University of Hertfordshire. PPDB: Pesticide Properties DataBase - Fentin Hydroxide. [Link][1]

-

IPCS INCHEM. Triphenyltin Compounds (CICADS 13). World Health Organization. [Link][1]

-

PubChem. Fentin Acetate Compound Summary. National Library of Medicine. [Link][1]

-

Minnesota Department of Agriculture. Triphenyltin Hydroxide (TPTH) Fact Sheet. [Link]

Sources

Advanced Synthesis and Characterization of Organotin(IV) Carboxylates: A Guide for Drug Discovery

Executive Summary

The search for non-platinum metallodrugs has accelerated the investigation of organotin(IV) compounds, which exhibit potent antiproliferative activity against tumor cell lines resistant to cisplatin.[1] Unlike platinum drugs that primarily target DNA, organotin(IV) carboxylates often operate via multiple mechanisms, including the inhibition of lipoxygenase (LOX) and interaction with sulfhydryl groups in proteins.[1]

This technical guide provides a rigorous framework for the synthesis, structural validation, and biological assessment of organotin(IV) carboxylates and their hydroxide precursors.[1] It is designed for researchers requiring high-purity compounds for structure-activity relationship (SAR) studies.[1][2]

Theoretical Framework: The Sn(IV) Coordination Chemistry

The efficacy of organotin carboxylates relies on the lability of the Sn-O bond and the Lewis acidity of the tin center.[1] The general formula

Structural Diversity and Hypercoordination

Tin(IV) has a larger covalent radius (1.40 Å) than Carbon, allowing it to expand its coordination number from 4 to 5, 6, or even 7.[1][2] This "hypervalency" drives the formation of supramolecular aggregates:

-

Triorganotins (

): Often form 1D polymers with bridging carboxylates, resulting in Trigonal Bipyramidal (TBP) geometry.[1][2] -

Diorganotins (

): Tend to form distorted octahedral geometries.[1][2] They can exist as monomers (chelated ligands) or skewed trapezoidal bipyramidal dimers.[1][2]

Critical Insight: The biological activity often correlates with the stability of the coordination sphere. A hydrolytically stable ligand ensures the organotin moiety reaches the cellular target intact.

Synthesis of Precursors: Organotin(IV) Hydroxides

Before synthesizing carboxylates via the oxide route, one must often prepare or verify the purity of the organotin oxide/hydroxide precursor.[1]

Stability Nuance

-

Triorganotin Hydroxides (

): Generally stable solids.[1][2] -

Diorganotin Dihydroxides (

): Highly unstable.[1][2] They spontaneously dehydrate to form organotin oxides (

Protocol: Alkaline Hydrolysis of Organotin Chlorides

Objective: Convert

-

Dissolution: Dissolve 10 mmol of Organotin(IV) Chloride (e.g.,

or -

Hydrolysis: Dropwise add 10 mL of aqueous NaOH (2.2 equivalents) at 0°C.

-

Workup:

-

Validation: Check for the disappearance of the Sn-Cl stretch (

) in Far-IR.

Synthesis of Organotin(IV) Carboxylates

Two primary methodologies are employed based on the solubility of the ligand and the desired purity.[1]

Method A: Azeotropic Dehydration (The Oxide Route)

Best for: Lipophilic carboxylic acids; Industrial scalability; Green chemistry (water is the only byproduct).[1][2]

Mechanism:

Protocol:

-

Stoichiometry: Combine Organotin Oxide (5 mmol) and Carboxylic Acid (10.1 mmol, slight excess) in a round-bottom flask.

-

Solvent: Suspend in 50 mL of anhydrous Toluene.

-

Apparatus: Attach a Dean-Stark trap fitted with a reflux condenser.

-

Reaction: Reflux for 6–8 hours. The reaction is complete when the solution becomes clear and water collection in the trap ceases.

-

Isolation: Evaporate solvent via rotary evaporator. Recrystallize from Ethanol/Hexane (1:4).

Method B: Metathesis (The Salt Route)

Best for: Thermally sensitive ligands or when the oxide is insoluble.[1][2]

Mechanism:

Protocol:

-

Ligand Activation: Dissolve the Carboxylic Acid (2 mmol) in Methanol. Add KOH (2 mmol) to generate the potassium salt in situ. Stir for 30 mins.

-

Metal Addition: Add Organotin Chloride (1 mmol for di-, 2 mmol for tri-) dissolved in Methanol dropwise to the carboxylate solution.

-

Reflux: Reflux for 3–4 hours.

-

Filtration: Crucial Step. Filter the hot solution to remove the byproduct salt (KCl/NaCl).[2]

-

Crystallization: Cool the filtrate to precipitate the organotin carboxylate.

Visualization of Synthesis Workflows

Figure 1: Decision tree for selecting the synthesis route based on precursor stability and ligand sensitivity.[1][2]

Structural Characterization (Self-Validating Systems)[1][2]

To ensure scientific integrity, the synthesized compounds must undergo a "Triad of Validation": IR, NMR, and X-ray.[1]

Infrared Spectroscopy (The Rule)

The coordination mode of the carboxylate ligand is determined by the difference between asymmetric (

| Coordination Mode | Structural Implication | |

| Ionic | Reference Value ( | Free carboxylate (Salt) |

| Monodentate | Single Sn-O bond; Distorted Tetrahedral | |

| Chelating | Bidentate (Sn-O-C-O-Sn); Hexacoordinated | |

| Bridging | Polymer formation; Pentacoordinated |

Note: The appearance of a strong band at 400–500 cm⁻¹ confirms the formation of the Sn-O bond.[1]

NMR Spectroscopy

Tin-119 is the gold standard for determining coordination geometry in solution.[1][2]

-

Four-coordinate (Tetrahedral):

to -

Five-coordinate (TBP):

to -

Six-coordinate (Octahedral):

to

Experimental Tip: Always use tetramethyltin (

Logic of Coordination Modes

Figure 2: Algorithmic approach to determining ligand binding modes using IR spectroscopy data.

Biological Implications & Safety

Organotin carboxylates are potent but toxic. Their development as drugs requires a balance between cytotoxicity toward cancer cells and safety for normal tissues.

-

Mechanism of Action: They induce apoptosis via DNA intercalation (interacting with the phosphate backbone) and inhibition of enzymes like Lipoxygenase (LOX) , which is crucial in the inflammation-tumorigenesis cascade.[1]

-

Safety Warning: Organotins are neurotoxic. All synthesis must be performed in a fume hood. Waste must be segregated as heavy metal organic waste.

References

-

Indumathy, R., et al. (2007).[1] Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Gielen, M. (2002).[1][2] Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment. Applied Organometallic Chemistry. [1][2]

-

Tiekink, E. R. T. (1991).[1][2] Structural chemistry of organotin carboxylates: a review of the crystallographic literature. Applied Organometallic Chemistry. [1][2]

-

Hadi, A. G., et al. (2019).[1] Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Systematic Reviews in Pharmacy.

-

Baul, T. S. B. (2008).[1][2] Antimicrobial, antitumor and anti-inflammatory activity of organotin compounds.[1][3] Applied Organometallic Chemistry. [1][2]

Sources

- 1. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]

Bioaccumulation Potential of Triphenyltin (TPT) Compounds in Marine Organisms: A Technical Guide

Executive Summary & Chemical Identity

This technical guide addresses the bioaccumulation potential of Triphenyltin (TPT) compounds, specifically focusing on the user-specified "Triphenyltin hydroxide acetate."

Correction on Chemical Nomenclature: "Triphenyltin hydroxide acetate" is not a standard stable covalent monomer. It represents a conflation of two distinct organotin fungicides: Triphenyltin Acetate (TPTA) and Triphenyltin Hydroxide (TPTH) . In marine environments, this distinction becomes negligible due to rapid hydrolysis.

-

Primary Precursor: Triphenyltin Acetate (TPTA)

-

Active Environmental Species: Triphenyltin Hydroxide (TPTH) / Triphenyltin Cation (

) -

Core Concern: The TPT moiety is highly lipophilic (

) and exhibits high affinity for specific protein residues, leading to significant bioaccumulation and biomagnification in marine food webs.

Environmental Fate Pathway

The following diagram illustrates the transformation of TPTA upon entry into the marine environment, establishing the causal link between the acetate form and the bioaccumulated hydroxide form.

Figure 1: Environmental fate of Triphenyltin Acetate, demonstrating rapid hydrolysis to the bioaccumulative Hydroxide form.[1][2]

Mechanisms of Bioaccumulation[3][4]

Bioaccumulation of TPT is not solely driven by passive lipid partitioning. It involves a dual-mode mechanism that distinguishes it from standard persistent organic pollutants (POPs).

Lipophilicity vs. Protein Binding

While TPT is lipophilic, its bioaccumulation factor (BCF) often exceeds predictions based solely on

-

Target: Histidine and Cysteine residues in proteins.

-

Result: High retention in liver and kidney tissues, not just adipose tissue.

Molecular Mechanism of Toxicity (Endocrine Disruption)

For drug development professionals utilizing organotins as models for nuclear receptor modulation, TPT acts as a high-affinity ligand for:

-

RXR (Retinoid X Receptor): Covalent binding to Cysteine-432.[3]

-

PPAR

(Peroxisome Proliferator-Activated Receptor gamma): Covalent binding to Cysteine-285.

This pathway drives the "obesogen" effect and imposex in marine gastropods, serving as a critical toxicological endpoint.

Quantitative Data: Bioaccumulation Factors (BCF)

The following data summarizes field and laboratory findings for TPT accumulation. Note the significant difference between mollusks (low metabolic capacity) and fish (cytochrome P450 degradation).

| Organism Group | Species Example | Tissue | BCF (L/kg wet wt) | Half-Life ( |

| Mollusks | Mytilus edulis (Blue Mussel) | Whole Body | 3,500 - 35,000 | > 60 days |

| Gastropods | Thais clavigera | Whole Body | 10,000 - 60,000 | Indefinite (Slow) |

| Fish | Pagrus major (Red Seabream) | Liver | 1,000 - 5,000 | 7 - 14 days |

| Crustaceans | Penaeus japonicus | Muscle | 500 - 1,500 | < 7 days |

Data Source Synthesis: Derived from geometric means of OECD 305 studies and field monitoring (See References).

Experimental Framework: Validating Bioaccumulation

To assess TPT bioaccumulation potential for regulatory or research purposes, you must utilize a Flow-Through Fish Test (OECD 305) . Static renewal systems are insufficient due to TPT's adsorption to glass and rapid bacterial degradation in stagnant water.

Protocol: OECD 305 Flow-Through System

Objective: Determine the Kinetic Bioaccumulation Factor (

Phase 1: System Setup

-

Vessels: Silanized glass or stainless steel (prevents TPT adsorption).

-

Water Quality: Artificial seawater (30-34‰ salinity), pH 7.8-8.2.

-

Dosing: Continuous flow via mixing chamber. Critical: Do not use solvent carriers (e.g., acetone) if possible; use generator columns to avoid "solvent effects" on gill permeability.

Phase 2: Uptake (28 Days)

-

Expose Group A (Treatment) and Group B (Control) to TPT concentrations at 1% and 10% of

(typically 0.1 - 1.0 -

Sampling: Sample water daily. Sample fish (n=4) on days 1, 3, 7, 14, 21, 28.

Phase 3: Depuration (28-56 Days)

-

Transfer remaining fish to clean, flowing seawater.

-

Sampling: Sample fish on days 1, 3, 7, 14, 28, 42.

-

Endpoint: Calculate

.

Workflow Visualization

Figure 2: Step-by-step workflow for OECD 305 Bioaccumulation testing of TPT.

Analytical Methodology: The "Self-Validating" Protocol

Measuring TPT requires derivatization because organotins are not volatile enough for standard GC analysis.

Extraction & Derivatization (Standard Operating Procedure)

-

Homogenization: Freeze-dry tissue and homogenize.

-

Acid Extraction: Extract with 0.1% Tropolone in Methanol/HCl. (Tropolone complexes Sn, aiding extraction).

-

Derivatization (Critical Step):

-

Reagent: Sodium Tetraethylborate (STEB) (

). -

Reaction:

. -

Why? Converts polar TPT cation into volatile Ethyl-TPT for GC.

-

-

Cleanup: Florisil or Silica Gel column to remove lipids.

-

Quantification: GC-MS/MS (MRM mode) or GC-PFPD (Pulsed Flame Photometric Detector - specific for Tin).

Quality Control

-

Internal Standard: Use Tripentyltin (TPeT) or deuterated TPT (

). -

Recovery: Must be 70-120%.[4]

-

Limit of Quantification (LOQ): Target 1 ng/g (dw) to detect environmental background levels.

References

-

OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[5][6] OECD Guidelines for the Testing of Chemicals.[2][5][7][8] Link

-

Nakanishi, T. (2008).[9] Nuclear receptor-mediated action of organotin compounds.[3][9][10] Journal of Toxicological Sciences. Link

-

Fent, K. (1996). Ecotoxicology of organotin compounds.[1][11][12][13] Critical Reviews in Toxicology. Link

-

European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission to assess the health risks to consumers associated with exposure to organotins.Link

-

le Maire, A., et al. (2009). Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors. EMBO Reports. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 3. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 6. shop.fera.co.uk [shop.fera.co.uk]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bundesumweltministerium.de [bundesumweltministerium.de]

- 9. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rivm.nl [rivm.nl]

- 12. researchgate.net [researchgate.net]

- 13. journalwes.com [journalwes.com]

Technical Guide: Historical and Toxicological Analysis of Triphenyltin (Fentin) Fungicides

Executive Summary

Triphenyltin (TPT) compounds, specifically Triphenyltin Hydroxide (TPTH, Fentin hydroxide) and Triphenyltin Acetate (TPTA, Fentin acetate) , represent a class of organotin fungicides that were pivotal in mid-20th-century agriculture. While highly efficacious against oomycetes and ascomycetes (e.g., Phytophthora infestans in potatoes and Cercospora in sugar beets), their use has been severely curtailed globally due to high persistence, bioaccumulation, and potent endocrine-disrupting properties. This guide analyzes their chemical architecture, mode of action, historical application protocols, and the toxicological mechanisms that led to their regulatory decline.

Part 1: Chemical Architecture & Synthesis

The Active Moiety

The fungicidal activity of both compounds resides in the triphenyltin cation (

| Compound | Common Name | CAS Number | Molecular Formula | Role |

| Triphenyltin Hydroxide | Fentin Hydroxide | 76-87-9 | Primary Fungicide (USA/Global) | |

| Triphenyltin Acetate | Fentin Acetate | 900-95-8 | Fungicide/Algicide (Europe/Asia) |

Synthesis Pathways

Industrial synthesis typically involves the Grignard reaction or the Wurtz-Fittig reaction, followed by hydrolysis or acetylation.

-

Tetraphenyltin Precursor:

-

Kocheshkov Redistribution:

-

Hydrolysis (TPTH):

-

Acetylation (TPTA):

Part 2: Pharmacodynamics of Fungicidal Action

Mechanism of Action (FRAC Code 30)

TPT compounds are Inhibitors of Oxidative Phosphorylation .[1] Unlike modern single-site fungicides, TPT acts as a broad-spectrum toxicant to fungal mitochondria.

-

Primary Target: The

subunit of the -

Secondary Mechanism: Non-specific uncoupling of oxidative phosphorylation, disrupting the transmembrane proton gradient (

).

Causality: Binding to the

Pathway Visualization

Figure 1: Mechanism of Action. TPT inhibits ATP synthase at the F0 subunit, causing energetic collapse.

Part 3: Historical Application Protocols

Note: These protocols reflect historical usage patterns (circa 1980-1999) and are for reference/modeling only. Current regulations (e.g., EU Ban 2002, US EPA RUP) strictly limit or prohibit these uses.

Crop-Specific Dosage Matrix

| Crop | Target Pathogen | Historical Product Rate | Active Ingredient (a.i.) Rate | Application Interval |

| Potatoes | Late Blight (Phytophthora infestans) | 4.0 – 6.0 fl oz/acre | ~0.15 – 0.23 lbs a.i./acre | 7–10 days |

| Sugar Beets | Leaf Spot (Cercospora beticola) | 4.0 – 8.0 fl oz/acre | ~0.15 – 0.30 lbs a.i./acre | 10–14 days |

| Pecans | Scab (Cladosporium caryigenum) | 8.0 – 12.0 fl oz/acre | ~0.30 – 0.45 lbs a.i./acre | 2–4 weeks (Pre-pollination) |

Field Application Methodology

To ensure efficacy while mitigating drift (a major regulatory concern), historical protocols emphasized:

-

Tank Mixing: Often mixed with Maneb or Mancozeb to broaden the spectrum and delay resistance.

-

pH Sensitivity: TPT hydrolyzes rapidly in alkaline conditions. Tank water was buffered to pH < 7.0 (ideally pH 5-6) using acidifiers.

-

Adjuvants: Use of spreader-stickers was mandatory because TPT is a non-systemic contact fungicide . It must adhere to the leaf surface to protect against spore germination.

Part 4: Toxicology & Environmental Fate[3][4][5][6]

The decline of TPT is directly linked to its environmental persistence and specific toxicity to non-target organisms.

Endocrine Disruption: The Imposex Phenomenon

TPT, like Tributyltin (TBT), causes imposex (superimposition of male sexual organs onto females) in marine gastropods (e.g., Nucella lapillus).

-

Mechanism: TPT acts as a high-affinity ligand for the Retinoid X Receptor (RXR) and inhibits the aromatase (CYP19) enzyme.

-

Consequence: Inhibition of aromatase prevents the conversion of testosterone to estradiol, leading to androgen accumulation and masculinization.

Mammalian Toxicity

-

Immunotoxicity: Causes severe atrophy of the thymus gland and lymphocyte depletion.

-

Teratogenicity: Classified as a developmental toxicant (EPA Category 2).

Environmental Fate Diagram

Figure 2: Environmental Fate. High sediment adsorption and bioaccumulation lead to chronic endocrine disruption.

Part 5: Analytical Methodologies

For researchers detecting historical residues, Gas Chromatography (GC) remains the gold standard, but requires derivatization due to the low volatility of organotins.

Protocol: GC-MS with Grignard Derivatization

This protocol validates the presence of TPT in soil or tissue samples.

Step 1: Extraction

-

Reagents: 0.1% Tropolone in Toluene or Glacial Acetic Acid/Methanol.

-

Process: Homogenize sample. Acidify to pH 2 to dissociate TPT from protein/soil complexes. Extract into non-polar solvent.

Step 2: Derivatization (Critical Step) Organotins are not volatile. They must be alkylated.

-

Reagent: Pentylmagnesium bromide (Grignard reagent).[3]

-

Reaction:

-

Why Pentyl? It produces a derivative with a unique mass spectrum distinct from naturally occurring methyl/butyl tins.

Step 3: Cleanup & Analysis

-

Cleanup: Florisil or Silica Gel column to remove excess Grignard reagent.

-

Instrument: GC-MS (SIM mode) or GC-FPD (Flame Photometric Detector with tin filter).

-

Target Ions: Monitor tin isotope clusters (m/z 351, 349 for triphenylpentyltin).

References

-

US Environmental Protection Agency (EPA). (1999). Reregistration Eligibility Decision (RED): Triphenyltin Hydroxide (TPTH).[4] EPA 738-R-99-004. Link

-

Fungicide Resistance Action Committee (FRAC). (2023). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern and mode of action.Link

-

Horiguchi, T., et al. (1997). "Imposex induced by organotin compounds in the rock shell Thais clavigera." Marine Environmental Research, 44(3), 325-325. Link

-

Food and Agriculture Organization (FAO). (1991). FAO Specifications for Plant Protection Products: Fentin Acetate & Fentin Hydroxide.Link

-

Minnesota Department of Agriculture. (2019). Triphenyltin Hydroxide Fungicide Profile.[1][5][6][7][8][9][10]Link

-

Gadd, G. M. (2000). "Microbial interactions with tributyltin compounds: detoxification, accumulation, and environmental fate." Science of the Total Environment, 258(1-2), 119-127. Link

Sources

- 1. nufarm.com [nufarm.com]

- 2. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Federal Register :: Triphenyltin Hydroxide; Proposed Determination To Terminate Special Review [federalregister.gov]

- 5. Fentin hydroxide [sitem.herts.ac.uk]

- 6. Fentin acetate | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lsuagcenter.com [lsuagcenter.com]

- 8. utia.tennessee.edu [utia.tennessee.edu]

- 9. Triphenyltin hydroxide Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: High-Recovery Solid-Phase Extraction Protocol for Triphenyltin Hydroxide and Acetate in Environmental Water Samples

Introduction

Triphenyltin (TPT) compounds, including triphenyltin hydroxide and triphenyltin acetate, are organotin molecules that have been utilized as biocides in antifouling paints and agricultural fungicides.[1][2] Due to their high toxicity and persistence in aquatic ecosystems, monitoring their presence in environmental water samples is of paramount importance for environmental protection and public health.[1][3] The United States Environmental Protection Agency (EPA) and other international bodies have designated organotin compounds as priority pollutants, necessitating sensitive and reliable analytical methods for their detection at trace levels.[4][5]

Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and purification of analytes from complex matrices like water.[6][7] It offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and amenability to automation.[8] This application note provides a detailed and robust SPE protocol for the extraction of triphenyltin hydroxide and acetate from various water sources, optimized for subsequent analysis by High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

The scientific basis for this protocol lies in the principles of reversed-phase chromatography, where the nonpolar triphenyltin compounds are adsorbed onto a hydrophobic C18 sorbent from an aqueous sample.[9][10] Interferences are washed away, and the analytes of interest are then eluted with a small volume of an appropriate organic solvent. This methodology ensures a clean, concentrated sample, thereby enhancing the sensitivity and reliability of the subsequent instrumental analysis.[11]

Materials and Reagents

Equipment

-

Solid-Phase Extraction Vacuum Manifold

-

Vacuum Pump

-

Analytical Balance

-

pH Meter

-

Vortex Mixer

-

Sample Filtration Apparatus (e.g., 0.45 µm glass fiber filters)

-

Autosampler Vials

-

Pipettes and Pipette Tips

-

Acid-Washed Glassware (Note: Organotins can adhere to glass surfaces. All glassware should be soaked in an acid bath (e.g., 5% HCl) for at least 24 hours, followed by rinsing with deionized water and methanol, and then dried).[12]

Reagents and Consumables

-

Triphenyltin Hydroxide (analytical standard)

-

Triphenyltin Acetate (analytical standard)

-

Methanol (HPLC or LC-MS grade)

-

Acetic Acid (glacial, analytical grade)

-

Hydrochloric Acid (HCl, trace metal grade)

-

Sodium Hydroxide (NaOH, analytical grade)

-

Deionized Water (18.2 MΩ·cm)

-

Nitrogen Gas (high purity)

-

C18 SPE Cartridges (e.g., 500 mg sorbent mass, 6 mL volume)[1][9]

Experimental Protocol

This protocol is designed for the extraction of triphenyltin hydroxide and acetate from a 100 mL water sample. The volumes may be scaled depending on the expected analyte concentration and the sensitivity of the analytical instrument.

Sample Pre-treatment

The initial preparation of the water sample is a critical step to ensure optimal analyte recovery.

-

Filtration: If the water sample contains suspended particulate matter, it must be filtered through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

-

pH Adjustment: The pH of the water sample significantly influences the recovery of triphenyltin compounds. For optimal retention of triphenyltin on a C18 sorbent, the pH of the water sample should be adjusted to 9.0 using a dilute solution of NaOH.[1][3] This ensures that the triphenyltin hydroxide is in a less polar form, enhancing its affinity for the hydrophobic C18 stationary phase.

-

Expert Insight: While a pH of 9.0 is recommended for triphenyltin, some methods for broader organotin analysis may utilize an acidic pH (e.g., 2.5) to stabilize other organotin species.[12] However, for the specific analysis of triphenyltin, a basic pH has been shown to yield higher recoveries.[1][3] It is advisable to optimize the pH for your specific water matrix and target analytes.

-

-

Spiking (for Quality Control): For method validation and quality control, a known amount of triphenyltin standard solution can be spiked into a blank water sample to assess recovery.

SPE Cartridge Conditioning and Equilibration

Proper conditioning and equilibration of the SPE cartridge are essential for activating the sorbent and ensuring reproducible retention of the analytes.[8][13]

-

Step 1: Conditioning: Pass 5 mL of methanol through the C18 cartridge. This step wets the hydrophobic C18 functional groups. Do not allow the cartridge to go dry from this point until the final elution step.

-

Step 2: Equilibration: Pass 5 mL of deionized water through the cartridge. This step removes the excess methanol and prepares the sorbent for the aqueous sample.

Sample Loading

-

Attach the SPE cartridge to the vacuum manifold.

-

Load the pre-treated 100 mL water sample onto the cartridge.

-

Apply a gentle vacuum to achieve a flow rate of approximately 5-10 mL/min. A slow and consistent flow rate is crucial for ensuring adequate interaction between the analytes and the sorbent.[14]

Washing

This step removes any co-adsorbed interfering compounds that are more polar than the triphenyltin analytes.

-

After the entire sample has passed through the cartridge, wash the cartridge with 5 mL of deionized water. This will remove any remaining salts or highly polar impurities.

-

Dry the cartridge thoroughly under a full vacuum or with a stream of nitrogen for 10-15 minutes to remove any residual water, which can interfere with the subsequent elution and analysis.[14]

Elution

The final step involves desorbing the retained triphenyltin compounds from the SPE cartridge.

-

Place a clean collection tube inside the vacuum manifold.

-

Elute the triphenyltin analytes by passing 1 mL of methanol containing 1% acetic acid through the cartridge.[1][3] The methanol disrupts the hydrophobic interactions between the triphenyltin and the C18 sorbent, while the acetic acid can help to protonate any residual silanol groups on the silica backbone, improving elution efficiency.

-

Allow the solvent to soak the sorbent for a minute before drawing it through to ensure complete desorption.[14]

-

Apply a gentle vacuum to collect the eluate.

Post-Elution Processing

-

The collected eluate can be directly injected into an HPLC-MS/MS system.

-

Alternatively, for GC-MS analysis, a derivatization step is typically required to increase the volatility of the triphenyltin compounds.[4]

-

If necessary, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent to further concentrate the sample.[14]

Workflow Diagram

Sources

- 1. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjoes.com [pjoes.com]

- 3. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. analchemres.org [analchemres.org]

- 5. epa.gov [epa.gov]

- 6. scpscience.com [scpscience.com]

- 7. epa.gov [epa.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. On-line solid-phase extraction coupled with liquid chromatography/electrospray ionization mass spectrometry for the determination of trace tributyltin and triphenyltin in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. unitedchem.com [unitedchem.com]

- 13. youtube.com [youtube.com]

- 14. promochrom.com [promochrom.com]

HPLC-ICP-MS Speciation Analysis of Triphenyltin Hydroxide and Acetate

Executive Summary

This application note details a robust methodology for the speciation and quantification of Triphenyltin (TPT) derivatives—specifically Triphenyltin Hydroxide (TPTH) and Triphenyltin Acetate (TPTA)—using HPLC-ICP-MS.

Critical Scientific Note: In standard reversed-phase HPLC mobile phases, both TPTH and TPTA dissociate to form the triphenyltin cation (

Scientific Principles & Mechanism

The Dissociation Equilibrium

Triphenyltin compounds are organometallic species used as fungicides and acaricides. Their toxicity and environmental mobility depend heavily on the number of phenyl groups attached to the tin atom.

In the solid state, TPTH and TPTA exist as distinct crystalline forms. However, in the polar solvents required for HPLC (e.g., Methanol/Water/Acetic Acid), the anionic ligand (

Consequently, the species detected by the ICP-MS is the Triphenyltin cation (

The Role of Tropolone

Organotin cations are highly reactive and tend to adsorb to residual silanol groups on HPLC column stationary phases, leading to severe peak tailing. Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is a critical mobile phase additive. It forms a neutral, non-polar complex with the organotin cation, improving peak symmetry and retention reproducibility on C18 columns.

Instrumentation & Configuration

Hardware Setup

-

HPLC System: Agilent 1260 Infinity II or Thermo Vanquish (Bio-inert flow path recommended to reduce background).

-

Detector: ICP-MS (e.g., Agilent 7900 or Thermo iCAP TQ).

-

Interface: Standard nebulizer (PFA micro-flow) and chilled spray chamber (

) to handle organic solvent load. -

Oxygen Injection: Mandatory. A mix of 80% Ar / 20%

(option gas) must be introduced to the plasma to prevent carbon buildup on the cones from the organic mobile phase.

ICP-MS Tuning Parameters

| Parameter | Setting | Rationale |

| RF Power | 1550 - 1600 W | High power required to decompose organic matrix. |

| Sampling Depth | 7.0 - 8.0 mm | Optimized for organic solvent tolerance. |

| Carrier Gas | 0.60 - 0.70 L/min | Lower flow prevents plasma cooling by solvent. |

| Option Gas ( | 0.10 - 0.15 L/min | Burns carbon deposits; prevents signal drift. |

| Isotopes Monitored | ||

| Collision Mode | Helium (He) | Removes potential polyatomic interferences (though rare for Sn). |

Experimental Protocol

Reagents and Standards

-

Stock Standards: Triphenyltin Chloride (98%), Diphenyltin Dichloride, Monophenyltin Trichloride.

-

Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

-

Additives: Glacial Acetic Acid, Tropolone (Sigma-Aldrich).

Mobile Phase Preparation

-

Mobile Phase A: Water + 0.1% Acetic Acid.

-

Mobile Phase B: Methanol + 0.1% Acetic Acid + 50 µM Tropolone .

-

Note: Tropolone is light-sensitive. Prepare fresh daily and store in amber bottles.

-

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temp:

.[1]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 50% | Initial Equilibration |

| 1.0 | 50% | Hold |

| 8.0 | 95% | Linear Ramp (Elutes TPT) |

| 10.0 | 95% | Wash |

| 10.1 | 50% | Return to Initial |

| 13.0 | 50% | Re-equilibration |

Sample Preparation (Extraction)

Caution: TPT degrades to DPT/MPT under UV light or extreme pH.

-

Weighing: Accurately weigh 1.0 g of sample (formulation or biological tissue).

-

Extraction: Add 10 mL Methanol containing 0.1% Acetic Acid.

-

Sonication: Sonicate for 15 minutes in the dark (avoid heat buildup).

-

Centrifugation: 4000 rpm for 10 minutes.

-

Filtration: Filter supernatant through 0.22 µm PTFE syringe filter into amber HPLC vial.

Workflow Visualization

Experimental Workflow (DOT Diagram)

Caption: Step-by-step analytical workflow from sample extraction to ICP-MS quantification.

Chemical Speciation Logic (DOT Diagram)

Caption: Chemical pathway showing the convergence of different TPT salts into a single detectable cation.

Results & Discussion

Chromatographic Performance

Under the described conditions, the elution order is typically:

-

Inorganic Tin (

): Elutes near void volume ( -

Monophenyltin (MPT):

min. -

Diphenyltin (DPT):

min. -

Triphenyltin (TPT):

min.

Note: TPTH and TPTA samples will both produce a single peak at 7.8 min.

Quantification & Stoichiometry

Since the instrument detects the Tin isotope within the TPT core, quantification is performed using a TPT-Chloride standard curve. To report values as Hydroxide or Acetate, use the following molecular weight conversion factors:

| Species | Formula | MW ( g/mol ) | Conversion Factor (from TPT-Cl) |

| TPT-Chloride (Std) | 385.47 | 1.000 | |

| TPT-Hydroxide | 367.01 | 0.952 | |

| TPT-Acetate | 409.05 | 1.061 |

Calculation:

Figures of Merit

-

Linearity:

(Range: 0.1 – 100 ng/mL as Sn).[2] -

LOD: ~0.05 ng/mL (Matrix dependent).

-

Recovery: 90-110% in spiked biological matrices.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (TPT) | Silanol interaction | Increase Tropolone concentration (up to 100 µM) or check column age. |

| High Background (Sn) | Contaminated reagents | Use only trace-metal grade acids and solvents. Wash glassware with 10% |

| Signal Drift | Carbon buildup on cones | Increase Oxygen flow in option gas; check plasma power. |

| Retention Time Shift | Mobile phase evaporation | Cap solvent bottles tightly; Tropolone degrades in light (replace daily). |

References

-

Agilent Technologies. (2021). Automated Sequencing of Elemental Speciation Methods Using HPLC-ICP-MS. Application Note. Link

-

RSC Publishing. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry.[3] Journal of Analytical Atomic Spectrometry.[4] Link

-

MDPI. (2020). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds. Molecules.[2][4][5][6][7][8][9] Link

-

Sigma-Aldrich. (2023). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers and Additives. Technical Guide.[6] Link

-

ResearchGate. (2016). Simultaneous Determination of Organotin Pesticides by HPLC-ICP-MS. Ecotoxicology and Environmental Safety. Link

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. arpat.toscana.it [arpat.toscana.it]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. hplc retention times: Topics by Science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Advanced Sample Preparation for Organotin Speciation in Sediment

Executive Summary

The determination of organotin compounds (OTCs) in sediment is a critical analytical challenge due to the high toxicity of tributyltin (TBT) at nanogram-per-liter levels and the complexity of sediment matrices.[1] Unlike total metal analysis, OTC analysis requires speciation —distinguishing between mono-, di-, and tri-substituted forms (MBT, DBT, TBT)—as toxicity correlates directly with the degree of alkylation.

This guide details two rigorous sample preparation workflows:

-

Liquid-Liquid Extraction (LLE) with In-Situ Derivatization: The "Gold Standard" based on ISO 23161, optimized for robustness and sensitivity.

-

Headspace Solid-Phase Microextraction (HS-SPME): A high-throughput, solvent-minimized alternative suitable for screening and automated workflows.

Scientific Foundation & Mechanisms[2]

The Extraction Challenge: Ionic vs. Non-Polar

Native organotins in sediment exist primarily as cations (e.g., TBT

-

The Tropolone Solution: To extract ionic species (specifically MBT and DBT) into a non-polar solvent like hexane or dichloromethane, a complexing agent is required. Tropolone (2-hydroxy-2,4,6-cycloheptatriene-1-one) acts as a bidentate ligand, chelating the tin atom to form a neutral, non-polar complex that partitions readily into the organic phase.

Derivatization Chemistry: In-Situ Ethylation

OTCs are not sufficiently volatile for Gas Chromatography. They must be alkylated.[2]

-

Why NaBEt4? Historically, Grignard reagents were used, but they require strictly anhydrous conditions—impossible for sediment samples. Sodium Tetraethylborate (NaBEt4) is the superior reagent because it facilitates in-situ ethylation in the aqueous phase.[3]

-

Mechanism: The ethyl group from NaBEt4 replaces the ionic counter-ion (Cl

, OH -

Critical Control Point (pH): The reaction is highly pH-dependent. The optimum window is pH 4.0 – 5.0 .[3][4] Below pH 4, NaBEt4 hydrolyzes too rapidly; above pH 5, the reaction yield decreases.

Visual Workflow (DOT Diagram)

Figure 1: Step-by-step workflow for organotin speciation highlighting critical chemical transformations (Red/Yellow) and cleanup stages (Green).[5]

Protocol 1: Liquid-Liquid Extraction with In-Situ Derivatization (ISO 23161 Modified)

Application: High-sensitivity analysis for regulatory compliance. Target Analytes: MBT, DBT, TBT, TPhT (Triphenyltin).

Reagents & Materials

-

Extraction Solvent: Glacial Acetic Acid / Methanol / Water (1:1:1 v/v).

-

Complexing Agent: 0.1% Tropolone in Methanol.

-